1-(2-Fluoro-5-nitrophenyl)propan-1-one
Overview
Description
1-(2-Fluoro-5-nitrophenyl)propan-1-one is an organic compound with the molecular formula C9H8FNO3 It is a derivative of propiophenone, where the phenyl ring is substituted with a fluorine atom at the 2-position and a nitro group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(2-Fluoro-5-nitrophenyl)propan-1-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 2-fluoro-5-nitrobenzene with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-(2-Fluoro-5-nitrophenyl)propan-1-one can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Substitution: The fluorine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.
Oxidation: The propanone moiety can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder with hydrochloric acid.
Substitution: Sodium methoxide in methanol or sodium thiolate in dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Major Products Formed
Reduction: 1-(2-Fluoro-5-aminophenyl)propan-1-one.
Substitution: 1-(2-Substituted-5-nitrophenyl)propan-1-one, where the substituent depends on the nucleophile used.
Oxidation: 1-(2-Fluoro-5-nitrophenyl)propanoic acid.
Scientific Research Applications
1-(2-Fluoro-5-nitrophenyl)propan-1-one has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s derivatives may exhibit biological activities, making it a valuable scaffold for drug discovery and development.
Material Science: It can be used in the synthesis of functional materials, such as polymers and dyes, due to its unique electronic properties.
Mechanism of Action
The mechanism of action of 1-(2-Fluoro-5-nitrophenyl)propan-1-one depends on its specific application and the target molecule. In medicinal chemistry, its derivatives may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom and nitro group can influence the compound’s binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
1-(2-Fluoro-5-nitrophenyl)propan-1-one can be compared with other substituted propiophenones:
1-(2-Fluoro-4-nitrophenyl)propan-1-one: Similar structure but with the nitro group at the 4-position, which may result in different reactivity and biological activity.
1-(2-Chloro-5-nitrophenyl)propan-1-one: Substitution of fluorine with chlorine can affect the compound’s electronic properties and reactivity.
1-(2-Fluoro-5-methylphenyl)propan-1-one:
Conclusion
This compound is a versatile compound with various applications in organic synthesis, medicinal chemistry, and material science. Its unique structure allows it to undergo a range of chemical reactions, making it a valuable intermediate in the development of new molecules and materials.
Properties
IUPAC Name |
1-(2-fluoro-5-nitrophenyl)propan-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FNO3/c1-2-9(12)7-5-6(11(13)14)3-4-8(7)10/h3-5H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKMWGGKQUYNJKI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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